An In-depth Technical Guide on 2-chloro-N-(2-oxothiolan-3-yl)acetamide: Synthesis Intermediate and Potential Reactivity
An In-depth Technical Guide on 2-chloro-N-(2-oxothiolan-3-yl)acetamide: Synthesis Intermediate and Potential Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the current publicly available scientific information on 2-chloro-N-(2-oxothiolan-3-yl)acetamide. It is crucial to note that dedicated research on the specific mechanism of action of this compound is limited. The information regarding its potential biological activity is inferred from the general reactivity of the α-chloroacetamide functional group and should be treated as hypothetical until substantiated by dedicated experimental evidence.
Executive Summary
2-chloro-N-(2-oxothiolan-3-yl)acetamide is a heterocyclic organic compound primarily recognized for its role as a key intermediate in the synthesis of the mucolytic agent, Erdosteine.[][2][3] While its direct biological effects and mechanism of action are not extensively documented, the presence of the reactive α-chloroacetamide moiety suggests a potential for covalent interaction with biological nucleophiles. This guide provides a comprehensive overview of its known synthetic utility, its chemical and physical properties, and a hypothetical mechanism of action based on the established reactivity of the chloroacetamide functional group.
Role in the Synthesis of Erdosteine
The principal and well-documented role of 2-chloro-N-(2-oxothiolan-3-yl)acetamide is as a precursor in the manufacturing of Erdosteine.[][2][3] Erdosteine is a mucolytic agent used to treat respiratory diseases characterized by excessive or viscous mucus. The synthesis involves the acylation of DL-homocysteine thiolactone with chloroacetyl chloride to yield 2-chloro-N-(2-oxothiolan-3-yl)acetamide. Subsequently, this intermediate reacts with thioglycolic acid to form Erdosteine.
Caption: Synthetic pathway of Erdosteine from DL-homocysteine thiolactone.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-chloro-N-(2-oxothiolan-3-yl)acetamide is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C6H8ClNO2S | [4][5] |
| Molecular Weight | 193.65 g/mol | [][5] |
| CAS Number | 84611-22-3 | [4][5] |
| Appearance | White to Off-White Solid | [] |
| Boiling Point | 456.171 °C at 760 mmHg | [2][5] |
| Flash Point | 229.684 °C | [2][5] |
| Density | 1.406 g/cm³ | [2][5] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [][2] |
| Storage Temperature | 2-8°C | [][2] |
Hypothetical Mechanism of Action: The Role of the α-Chloroacetamide Group
While specific studies on the mechanism of action of 2-chloro-N-(2-oxothiolan-3-yl)acetamide are lacking, the α-chloroacetamide functional group is known to be a reactive electrophile.[6] This reactivity forms the basis for a hypothetical mechanism of action.
Covalent Modification of Proteins
The carbon atom attached to the chlorine in the chloroacetyl group is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. This makes it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the sulfhydryl group of cysteine. This process, known as alkylation, results in the formation of a stable covalent bond between the molecule and the protein.[7]
Caption: Hypothetical covalent modification of a protein by 2-chloro-N-(2-oxothiolan-3-yl)acetamide.
Potential Biological Consequences
If 2-chloro-N-(2-oxothiolan-3-yl)acetamide were to act as an alkylating agent in a biological system, it could lead to a variety of outcomes, including:
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Enzyme Inhibition: Covalent modification of an enzyme's active site or an allosteric site could lead to irreversible inhibition of its function.
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Disruption of Protein-Protein Interactions: Alkylation of residues at the interface of a protein complex could disrupt its formation and downstream signaling.
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Induction of Cellular Stress: Widespread, non-specific alkylation of proteins could lead to cellular stress and toxicity.
It is important to reiterate that these are potential mechanisms based on the chemical reactivity of the α-chloroacetamide group and have not been experimentally verified for 2-chloro-N-(2-oxothiolan-3-yl)acetamide itself.
Experimental Protocols
As there is no established literature on the specific mechanism of action of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, detailed experimental protocols are not available. However, for researchers interested in investigating its potential biological activity, a general workflow could be proposed.
Caption: A general experimental workflow to investigate the mechanism of action.
Conclusion
2-chloro-N-(2-oxothiolan-3-yl)acetamide is a well-characterized synthetic intermediate in the production of Erdosteine. While its own biological activity remains largely unexplored, the presence of an electrophilic α-chloroacetamide moiety suggests a potential for covalent interactions with biological macromolecules. Future research is warranted to elucidate whether this compound possesses any intrinsic pharmacological activity and to validate the hypothetical mechanism of action proposed in this guide. Researchers and drug development professionals should be aware of its primary role as a synthetic precursor and exercise caution when postulating its direct biological functions without supporting experimental data.
References
- 2. 2-chloro-N-(2-oxothiolan-3-yl)acetamide|lookchem [lookchem.com]
- 3. N-Chloroacetyl DL-Homocysteine Thiolactone | CymitQuimica [cymitquimica.com]
- 4. 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]


